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Compound of Interest

Compound Name:
6-Chloro-3-methoxypyridazine-4-

carboxamide

CAS No.: 34127-26-9

Cat. No.: B3351210

Get Quote

Strategic Overview & Scaffold Analysis
The pyridazine-4-carboxamide scaffold represents a privileged pharmacophore in modern

kinase inhibitor design, distinct from its more common isomer, pyridazine-3-carboxamide (found

in the TYK2 inhibitor Deucravacitinib). The 4-carboxamide orientation offers unique vector

exploration for solvent-front interactions in ATP-binding pockets, particularly for JAK, SYK, and

CDK families.

Electronic Landscape & Reactivity
The functionalization of the C6-chlorine is the critical gateway to diversifying this scaffold.

Activation: The C6 position is

to the N1 nitrogen and

to the N2 nitrogen. This placement makes C6 highly electron-deficient, facilitating
Nucleophilic Aromatic Substitution (
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).

The Carboxamide Influence: The electron-withdrawing carboxamide group at C4 further

depletes electron density from the ring, enhancing the electrophilicity of C6.

Chemoselectivity: In 3,6-dichloro-pyridazine-4-carboxamide substrates, the C6 position is

generally more reactive towards

than C3 due to the para-relationship with the electron-withdrawing C4-carbonyl, whereas C3
is sterically crowded by the adjacent amide.

Decision Matrix: Pathway Selection
Before initiating synthesis, select the protocol based on the nucleophile type and pKa.

Target: C6-Functionalization

Nucleophile Type?

Amine (N-H) Carbon (Ar-B, Ar-Zn)

Amine Basicity? Method C: Suzuki Coupling
(Anhydrous Preferred)

Aliphatic (pKa > 9)

Nucleophilic

Aniline/Heteroaryl (pKa < 5)

Non-Nucleophilic

Method A: SNAr
(Thermal/Microwave)

Method B: Buchwald-Hartwig
(Pd-Catalyzed)

Suzuki-Miyaura
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Figure 1: Decision tree for selecting the optimal functionalization strategy based on nucleophile

electronics.

Protocol A: Nucleophilic Aromatic Substitution ( )
Best for: Aliphatic amines, cyclic amines (morpholine, piperazine), and thiolates.

The "Green Solvent" Approach
While DMF and NMP are traditional, recent data suggests that DMSO or n-Butanol provides

superior conversion rates for pyridazines due to better stabilization of the Meisenheimer

complex.

Reagents:

Substrate: 6-chloropyridazine-4-carboxamide (1.0 equiv)

Nucleophile: Primary/Secondary Amine (1.2 – 1.5 equiv)

Base: DIPEA (2.0 equiv) or

(2.0 equiv)

Solvent: DMSO (anhydrous)

Step-by-Step Methodology:

Preparation: Charge a microwave vial (or pressure tube) with the chloropyridazine substrate.

Solvation: Add anhydrous DMSO (0.2 M concentration). Note: Avoid water to prevent

hydrolysis of the C6-Cl to the pyridazinone.

Addition: Add the amine followed by DIPEA. If the amine is a hydrochloride salt, increase

DIPEA to 3.0 equiv.

Reaction:
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Standard: Heat to 80°C for 4–6 hours.

Microwave: Irradiate at 100°C for 30 minutes (High Absorption setting).

Workup (Critical):

Dilute reaction mixture with water (10x volume).

If product precipitates: Filter and wash with

.

If soluble: Extract with EtOAc/iPrOH (3:1). Pure EtOAc often fails to extract polar

carboxamides.

Data Summary: Solvent Effects on Yield

Solvent Temp (°C) Time (h) Yield (%) Notes

DMSO 80 4 92

Cleanest profile;

easiest workup

via water crash.

DMF 100 6 78

Traces of

dimethylamine

impurity (from

DMF decomp).

n-BuOH 110 12 85

Good for scale-

up; requires acid

wash to remove

solvent.

THF Reflux 24 <10
Temperature too

low for activation.

Protocol B: Palladium-Catalyzed C-N Coupling
(Buchwald-Hartwig)
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Best for: Anilines, electron-deficient amines, and sterically hindered substrates where

fails.

Challenge: The carboxamide nitrogen can coordinate to Pd, poisoning the catalyst. Solution:

Use of bulky biaryl phosphine ligands (BrettPhos, XPhos) to prevent catalyst sequestration.

Protocol:

Inertion: Flame-dry a reaction vial and cycle Argon/Vacuum (3x).

Loading: Add Substrate (1.0 equiv), Aniline (1.2 equiv), and

(2.0 equiv).

Catalyst System: Add

(5 mol%) and BrettPhos (10 mol%).

Alternative:BrettPhos Pd G4 precatalyst (5 mol%) offers faster initiation.

Solvent: Add degassed 1,4-Dioxane (0.15 M).

Execution: Heat at 100°C for 12 hours.

Purification: Filter through Celite. The product often requires Reverse Phase (C18)

chromatography due to Pd contaminants.

Protocol C: Suzuki-Miyaura Cross-Coupling
Best for: C-C bond formation (Aryl, Heteroaryl, Vinyl).

Critical Quality Attribute (CQA): Hydrolysis of the C4-carboxamide (

) to the acid (

) is a major side reaction under basic aqueous conditions. Mitigation: Use "anhydrous" Suzuki
conditions or weak bases.

Recommended System:
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Catalyst:

(Robust, resists N-coordination).

Base:

(Solid, finely ground) or

.

Solvent: 1,4-Dioxane/Water (9:1) or Toluene/EtOH (4:1).

Experimental Workflow:

1. Charge Solids
(Substrate, Boronic Acid, Base)

2. Degas Solvent
(Sparge Ar, 15 min)

3. Add Catalyst
(Pd(dppf)Cl2, 5 mol%)

4. Thermal Cycle
(90°C, 4-16h)

5. Scavenger Treatment
(Si-Thiol, 50°C, 1h)

Click to download full resolution via product page

Figure 2: Optimized Suzuki-Miyaura workflow minimizing oxidative homocoupling and

maximizing catalyst life.

Troubleshooting Table:

Observation Root Cause Corrective Action

Low Conversion (<20%) Catalyst poisoning by amide N.
Switch to XPhos Pd G2;

increase temp to 110°C.

Hydrolysis (Acid formation) High [OH-] concentration.
Switch base to

or CsF; reduce water ratio.

Protodeboronation Unstable boronic acid.
Use Boronic Pinacol Ester or

K-trifluoroborate salt.

Case Study: Synthesis of a JAK-Family Kinase
Inhibitor Fragment[4]
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Objective: Synthesis of 6-(4-fluorophenyl)pyridazine-4-carboxamide.

Experimental Narrative: To a 20 mL microwave vial equipped with a magnetic stir bar was

added 6-chloropyridazine-4-carboxamide (157 mg, 1.0 mmol), 4-fluorophenylboronic acid (168

mg, 1.2 mmol), and

(650 mg, 2.0 mmol). The vial was sealed and purged with

. A premixed solvent system of DME/Water (4:1, 5 mL) was degassed and added via syringe.
Finally,

(58 mg, 0.05 mmol) was added quickly under a stream of nitrogen.

The reaction was irradiated at 110°C for 45 minutes. LCMS analysis showed >98% conversion

to the desired product (

). The mixture was cooled, diluted with EtOAc (30 mL), and washed with brine. The organic
layer was dried over

and concentrated. Recrystallization from EtOH afforded the target compound as an off-white
solid (185 mg, 85% yield).

Why this works:

DME (Dimethoxyethane): Provides higher solubility for the polar amide than dioxane.

Cesium Carbonate: Provides sufficient basicity for transmetallation without rapid hydrolysis

of the primary amide.

Microwave Heating: Short reaction time minimizes the window for side reactions

(deamidation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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